ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate
Overview
Description
Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused heterocyclic system, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions depend on the nature of the substituents and the desired product. Commonly, the synthesis involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the fused heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fused heterocyclic system allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused heterocyclic system and exhibit similar biological activities.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of biological targets and pathways, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-14(20)9-8-11-10(2)17-16-18-12-6-4-5-7-13(12)19(16)15(11)21/h4-7H,3,8-9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCJAJNSHGZEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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